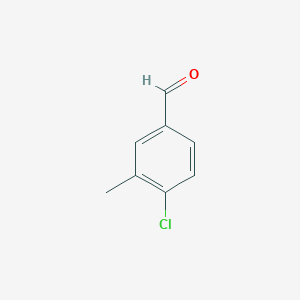

4-Chloro-3-methylbenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions that can offer insight into methodologies potentially applicable to 4-Chloro-3-methylbenzaldehyde. For example, the synthesis of methylbenzaldehydes from ethanol demonstrates the potential for creating complex organic compounds from simpler substrates using cascade reactions and hydroxyapatite catalysts (Moteki et al., 2016).

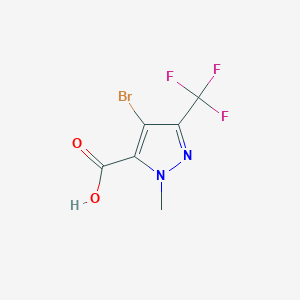

Molecular Structure Analysis

The structure of related compounds, such as 4-chloro-3-fluorobenzaldehyde, has been characterized using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. These studies reveal the impact of substituents on molecular conformation and provide a basis for understanding the structural aspects of this compound (Parlak et al., 2014).

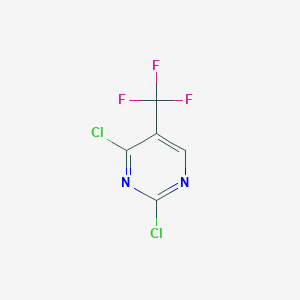

Chemical Reactions and Properties

Chemical reactions involving chlorinated benzaldehydes often showcase their reactivity towards various organic synthesis processes. For instance, the reaction of chlorinated benzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system highlights the versatility of these compounds in synthesizing diverse organic molecules (Kokubo et al., 1999).

Physical Properties Analysis

Investigations into the physical properties of chlorinated benzaldehydes provide valuable data on their behavior in various conditions. Techniques such as gas-liquid chromatography have been used to analyze chlorinated hydroxybenzaldehydes, offering insights into retention behaviors and physical properties that could be relevant to this compound (Korhonen & Knuutinen, 1984).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on similar compounds. For example, the NBO, HOMO-LUMO, and thermodynamic functions of chloro-nitrobenzaldehydes provide a deep understanding of stability, reactivity, and energy profiles that could apply to the chemical properties of this compound (Karunakaran & Balachandran, 2012).

Applications De Recherche Scientifique

Synthesis and Catalysis :

- 4-Methylbenzaldehyde, closely related to 4-Chloro-3-methylbenzaldehyde, can be produced from ethanol via sequential aldol condensations and dehydrocyclization, providing pathways for converting bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).

- Copper-catalyzed oxidation of benzyl alcohols to aldehydes like 4-methylbenzaldehyde in water showcases the potential for eco-friendly and efficient synthesis methods (Wu et al., 2016).

Analytical Chemistry Applications :

- Techniques like gas-liquid chromatography can effectively separate chlorinated benzaldehydes, including compounds similar to this compound, under various conditions (Korhonen & Knuutinen, 1984).

Biomedical Research :

- Derivatives of methylbenzaldehydes, such as 4-hydroxy-2-methylchalcone synthesized from 4-hydroxy-2-methylbenzaldehyde, show antibacterial activity, indicating potential in developing new antimicrobial agents (Ismiyarto et al., 2018).

Material Science :

- The synthesis of various chalcones from 4-hydroxy-3-methylbenzaldehyde and their subsequent antibacterial testing highlight potential applications in materials with antibacterial properties (Hapsari et al., 2018).

Environmental Science :

- Research on the transformations of halogenated aromatic aldehydes by anaerobic bacteria, including compounds like 3-chloro-4-hydroxybenzaldehyde, provides insights into the environmental fate of these compounds (Neilson et al., 1988).

Safety and Hazards

Mécanisme D'action

Target of Action

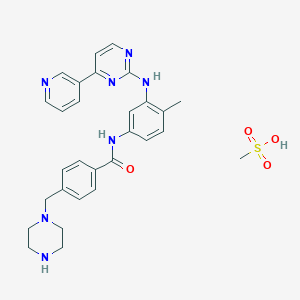

4-Chloro-3-methylbenzaldehyde is a reactant used in the preparation of pyrrolidine Ureas as C-C chemokine receptor 1 (CCR1) antagonists . CCR1 is a G protein-coupled receptor involved in the recruitment of leukocytes to inflammation sites. By antagonizing this receptor, the compound can potentially modulate immune responses .

Mode of Action

It’s known that the compound can participate in nucleophilic substitution reactions . The chlorine atom in the compound is a good leaving group, making the compound susceptible to attack by nucleophiles .

Biochemical Pathways

Given its role as a reactant in the synthesis of ccr1 antagonists, it can be inferred that the compound may indirectly influence pathways involving ccr1, such as chemotaxis and inflammation .

Pharmacokinetics

Its chemical properties, such as its molecular weight and structure, suggest that it may have good bioavailability .

Result of Action

As a reactant in the synthesis of ccr1 antagonists, it contributes to the overall effect of these antagonists, which is to modulate immune responses by inhibiting the recruitment of leukocytes to inflammation sites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH and temperature of its environment . Furthermore, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

4-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBIOIKLNGZROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373990 | |

| Record name | 4-chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101349-71-7 | |

| Record name | 4-chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

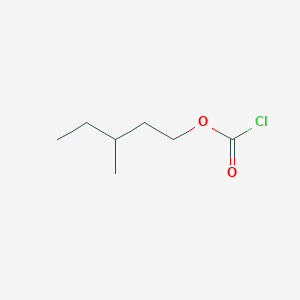

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

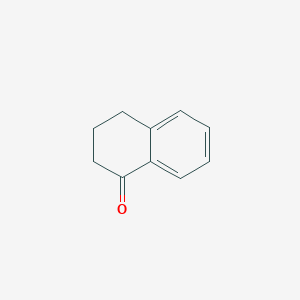

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)

![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)